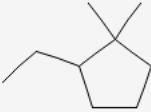


Mass Spectrum Analysis of 2-Ethyl-1,1-dimethylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-1,1-dimethylcyclopentane**


Cat. No.: **B13952954**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of **2-Ethyl-1,1-dimethylcyclopentane**, a saturated monocyclic hydrocarbon. The information contained herein is intended to support researchers and scientists in compound identification, purity assessment, and structural elucidation.

Compound Information

Property	Value
Chemical Name	2-Ethyl-1,1-dimethylcyclopentane
Molecular Formula	C ₉ H ₁₈ [1] [2]
Molecular Weight	126.24 g/mol [1] [2]
CAS Number	54549-80-3 [1] [2]
Structure	

Source: PubChem CID 41123

Mass Spectrometry Data

The following table summarizes the primary mass spectrometry data for **2-Ethyl-1,1-dimethylcyclopentane** obtained via electron ionization (EI). The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	65	[C ₃ H ₅] ⁺
43	40	[C ₃ H ₇] ⁺
55	50	[C ₄ H ₇] ⁺
56	100	[C ₄ H ₈] ⁺
69	35	[C ₅ H ₉] ⁺
70	80	[C ₅ H ₁₀] ⁺
83	95	[C ₆ H ₁₁] ⁺
97	25	[C ₇ H ₁₃] ⁺
111	5	[C ₈ H ₁₅] ⁺
126	15	[C ₉ H ₁₈] ⁺ (Molecular Ion)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of **2-Ethyl-1,1-dimethylcyclopentane** is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following is a representative experimental protocol for the analysis of this volatile organic compound.

1. Sample Preparation:

- A dilute solution of **2-Ethyl-1,1-dimethylcyclopentane** is prepared in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
- Injector Temperature: 250 °C.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 μ m column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating alkanes.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
 - Final hold: Hold at 200 °C for 5 minutes.

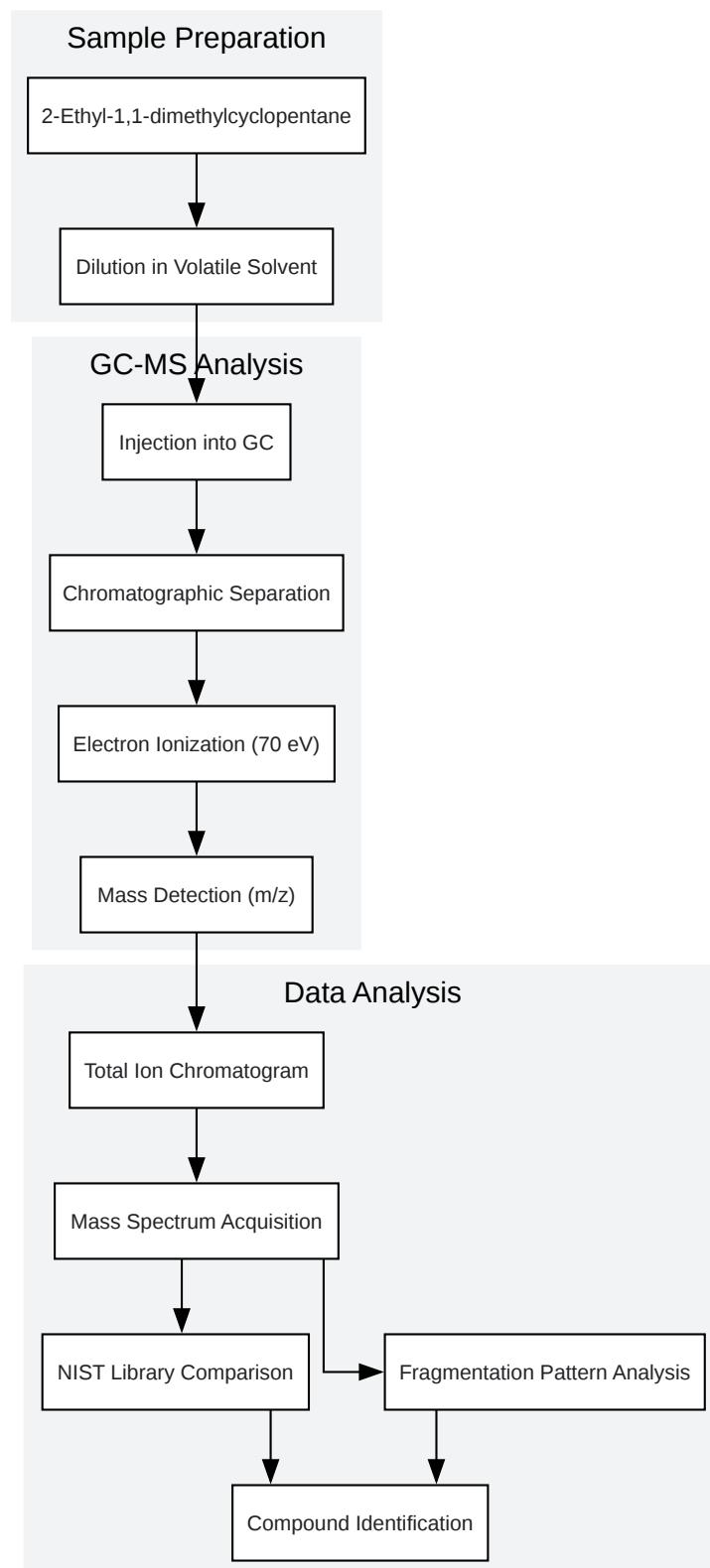
3. Mass Spectrometry (MS) Conditions:

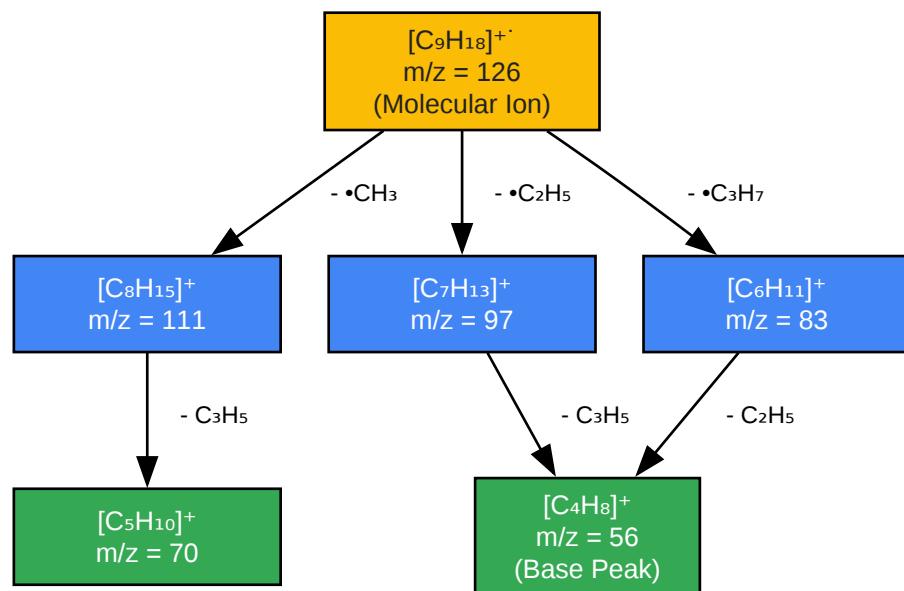
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 35-300.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

- The mass spectrometer is operated in full scan mode to acquire mass spectra across the entire specified m/z range.
- The resulting total ion chromatogram (TIC) and mass spectra are processed using the instrument's software.
- The mass spectrum of the peak corresponding to **2-Ethyl-1,1-dimethylcyclopentane** is compared to a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for

confirmation.


Fragmentation Pathway and Analysis


The fragmentation of **2-Ethyl-1,1-dimethylcyclopentane** upon electron ionization follows predictable pathways for substituted cycloalkanes. The initial event is the removal of an electron to form the molecular ion ($[M]^+$) at m/z 126. This molecular ion is often of low to moderate abundance in the spectra of alkanes.

Subsequent fragmentation occurs through several key mechanisms:

- Loss of an Ethyl Radical: Cleavage of the bond between the cyclopentyl ring and the ethyl group results in the loss of an ethyl radical ($\bullet C_2H_5$), leading to the formation of a stable tertiary carbocation at m/z 97 ($[M - 29]^+$).
- Loss of a Methyl Radical: The loss of one of the gem-dimethyl groups as a methyl radical ($\bullet CH_3$) results in a fragment at m/z 111 ($[M - 15]^+$).
- Ring Opening and Subsequent Fragmentation: The cyclopentane ring can undergo cleavage, leading to the formation of various smaller fragment ions. The loss of an ethene molecule (C_2H_4) from the ring-opened molecular ion is a common fragmentation pathway for cyclopentanes, which can contribute to ions at m/z 98.
- Formation of the Base Peak: The base peak at m/z 56 is likely due to a complex rearrangement and fragmentation of the ring structure.

The following diagram illustrates the logical workflow for the mass spectrum analysis of **2-Ethyl-1,1-dimethylcyclopentane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]
- 2. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Mass Spectrum Analysis of 2-Ethyl-1,1-dimethylcyclopentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13952954#mass-spectrum-analysis-of-2-ethyl-1-1-dimethylcyclopentane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com